REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:13][CH2:14][CH2:15][S:16]([CH3:19])(=[O:18])=[O:17])C(OCC1C=CC=CC=1)=O>CO.[Pd]>[CH3:1][NH:2][CH2:13][CH2:14][CH2:15][S:16]([CH3:19])(=[O:18])=[O:17]
|
Name
|
HCl-
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methyl-N-(3-mesylpropyl)-N-(benzyloxycarbonyl)amine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)OCC1=CC=CC=C1)CCCS(=O)(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under an atmosphere of hydrogen for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |